molecular formula C10H9NO B3433326 4-Cyclopropoxybenzonitrile CAS No. 223690-05-9

4-Cyclopropoxybenzonitrile

Cat. No.: B3433326
CAS No.: 223690-05-9
M. Wt: 159.18 g/mol
InChI Key: WGUNOZWJGPFQEJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzonitrile (C₁₂H₁₁NO) is a benzonitrile derivative featuring a cyclopropoxy substituent at the para position of the benzene ring. The cyclopropoxy group, a three-membered cyclic ether, confers unique steric and electronic properties to the molecule.

Properties

IUPAC Name

4-cyclopropyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-7-8-1-3-9(4-2-8)12-10-5-6-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUNOZWJGPFQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306244
Record name 4-(Cyclopropyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223690-05-9
Record name 4-(Cyclopropyloxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223690-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropoxy group adds steric hindrance, affecting the compound’s binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 4-Cyclopropoxybenzonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Safety Notes
This compound C₁₂H₁₁NO 185.22 Cyclopropoxy group Research (discontinued) Limited availability; handle with caution
4-(trans-4-Pentylcyclohexyl)benzonitrile C₁₈H₂₅N 255.40 Pentylcyclohexyl group Liquid crystals, research Requires ventilation; avoid inhalation
4-(trans-4-Propylcyclohexyl)benzonitrile C₁₆H₂₁N (inferred) 227.34 (inferred) Propylcyclohexyl group Materials science Emits irritant fumes during combustion
4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile C₁₇H₁₉N 237.34 Propenylcyclohexyl group Specialty chemicals High cost; lab consumables
4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile C₁₆H₁₇NO₃ 287.31 Dioxobutanoyl, methyl groups Pharmaceutical R&D For experienced personnel only
4-(3-{4-[(R)-Amino(cyclopentyl)phenylmethyl]piperidin-1-yl}propoxy)benzonitrile C₂₇H₃₅N₃O 417.59 Piperidinyl, cyclopentyl, amino groups Medicinal chemistry (PDB ligand) Complex handling; requires specialized protocols

Key Comparisons

Steric and Electronic Effects
  • Cyclopropoxy vs. Cyclohexyl Groups : The cyclopropoxy group in this compound introduces significant ring strain, enhancing reactivity compared to the larger, more rigid cyclohexyl substituents in analogs like 4-(trans-4-Pentylcyclohexyl)benzonitrile .
  • Alkyl Chain Length : Shorter chains (e.g., propyl in 4-(trans-4-Propylcyclohexyl)benzonitrile) reduce hydrophobicity and melting points compared to pentyl derivatives, influencing phase behavior in liquid crystal applications .
Thermal Stability and Reactivity
  • Propenyl vs. Saturated Chains : The unsaturated propenyl group in 4-[trans-4-[(E)-1-Propenyl]cyclohexyl]benzonitrile increases susceptibility to oxidation, limiting its utility in high-temperature environments compared to saturated analogs .
  • Ester Functionalization: The dioxobutanoyl group in 4-((1-cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile introduces hydrolytic sensitivity, necessitating controlled storage conditions .

Biological Activity

4-Cyclopropoxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, characterized by a cyclopropyl group attached to a benzonitrile moiety, exhibits unique chemical properties due to the presence of the nitrile functional group (-C≡N) and the cyclopropyl ring. The molecular formula is C10H9NC_{10}H_{9}N with a molecular weight of approximately 159.19 g/mol. The structural features contribute to its reactivity and interaction with biological targets.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Nucleophilic Substitution : Utilizing cyclopropyl halides and benzonitrile derivatives.
  • Cyclopropanation Reactions : Employing cyclopropylboronic acid in coupling reactions.
  • Functional Group Transformations : Modifying existing nitrile compounds to introduce the cyclopropyl group.

These synthetic pathways are critical for obtaining the compound in sufficient purity for biological evaluations.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity across various biological systems:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : The nitrile group allows for interactions with enzymes, potentially inhibiting key metabolic pathways.

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored to understand how structural modifications influence its biological activity. Key findings include:

  • Substituent Effects : Variations in the cyclopropyl group can significantly alter potency and selectivity against specific targets.
  • Binding Affinity : The presence of the nitrile group enhances binding affinity to certain receptors, as evidenced by various binding assays.

The following table summarizes some related compounds and their observed activities:

Compound NameStructure FeaturesBiological Activity
4-(Isopropylamino)benzonitrileIsopropyl group instead of cyclopropylModerate anticancer activity
3-(Cyclopropylamino)benzonitrileCyclopropyl group at meta positionIncreased enzyme inhibition
4-(Cyclobutylamino)benzonitrileCyclobutyl group replacing cyclopropylReduced selectivity

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development.
  • Enzyme Interaction Studies : Binding assays using surface plasmon resonance (SPR) indicated that the compound binds effectively to specific enzyme targets, providing insights into its mechanism of action.
  • Pharmacokinetic Profiling : Research into the compound's pharmacokinetics showed promising absorption and distribution characteristics, which are essential for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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